

pemetrexed disodium heptahydrate reactive oxygen species generation

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Compound Focus: Pemetrexed disodium heptahydrate

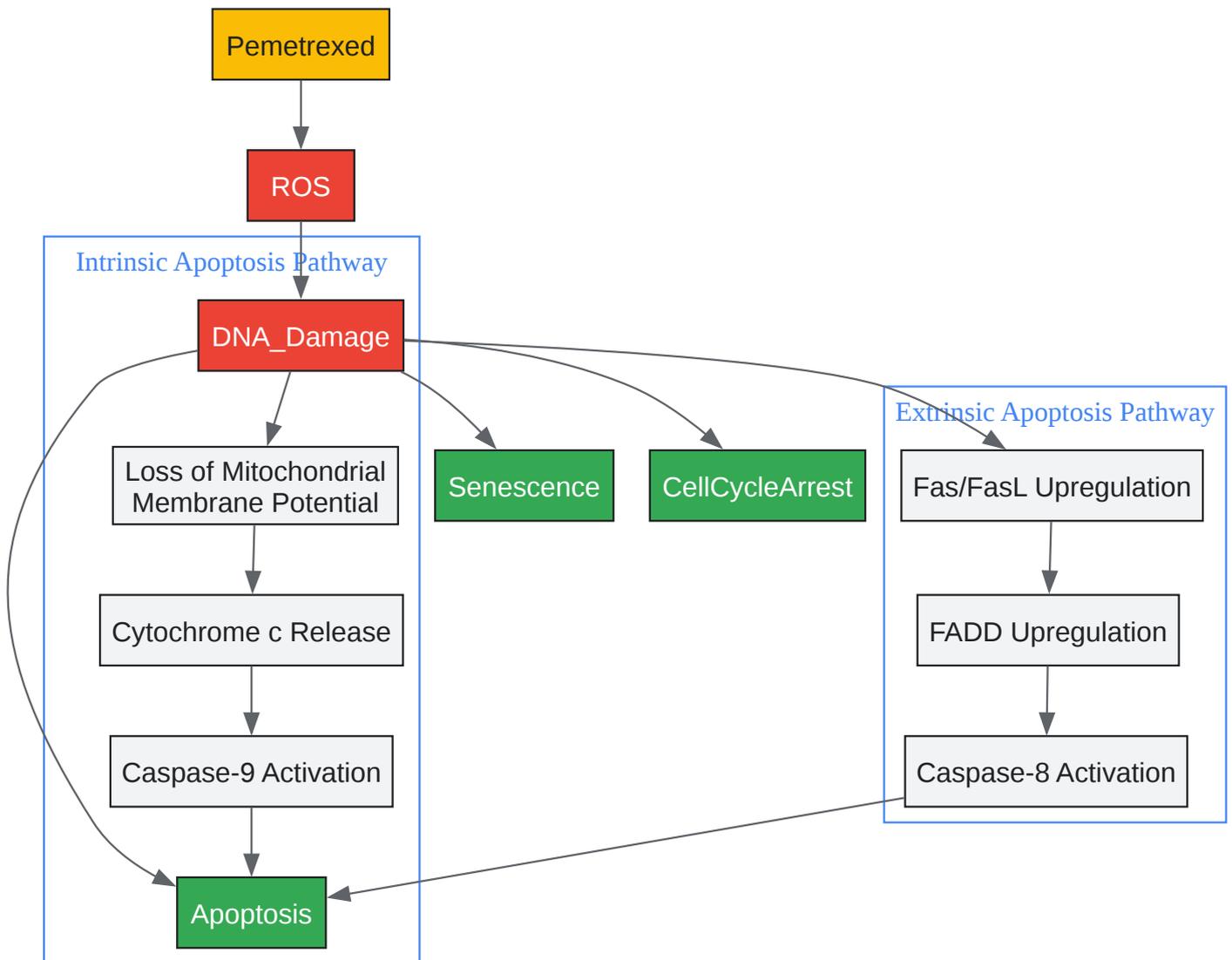
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Mechanisms of ROS Induction and Cellular Consequences

The core mechanism involves ROS-mediated DNA damage that activates multiple signaling pathways, ultimately inhibiting cancer cell growth and survival. The following diagram illustrates the key pathways:



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Pemetrexed-induced ROS triggers DNA damage, leading to apoptosis, senescence, and cell-cycle arrest through intrinsic and extrinsic pathways.

Quantitative Data on Pemetrexed-Induced Effects

The effects of pemetrexed have been quantitatively demonstrated in specific NSCLC cell lines:

Table 1: Anticancer Effects of Pemetrexed in PC9 Cells (EGFR Ex19Del) [1] [2]

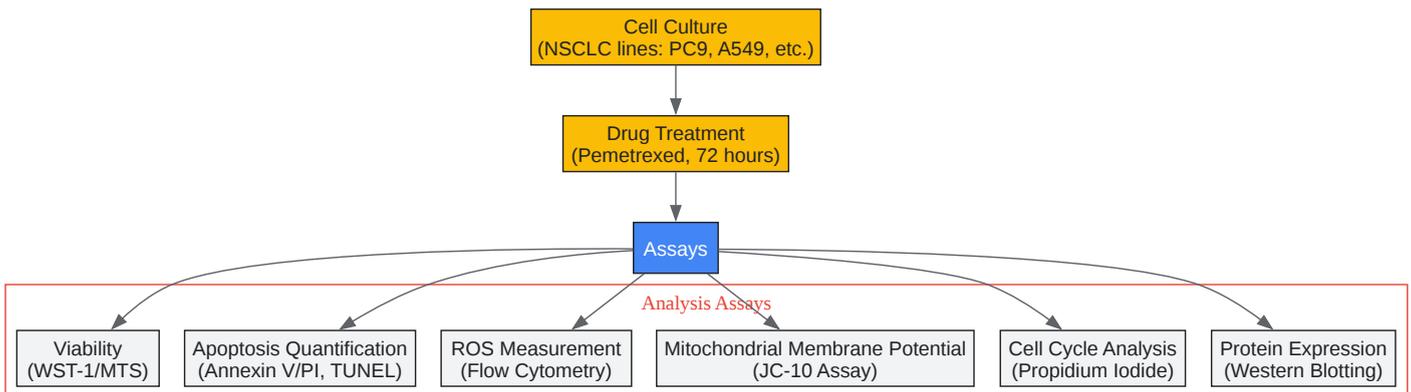
Parameter	Observed Effect	Experimental Method
Cell Viability	Reduced in a concentration-dependent manner	WST-1 Cell Proliferation Assay
Apoptosis Induction	Significant increase in apoptotic cells	Annexin V-FITC/PI Staining & Flow Cytometry
Cell Cycle Arrest	Significant G1 phase arrest in a dose-dependent manner	Flow Cytometry
ROS Generation	Increased intracellular levels	Flow Cytometry with ROS-specific dye
Mitochondrial Membrane Potential	Decreased	JC-10 Assay & Flow Cytometry
Protein Expression (Bcl-2)	Decreased	Western Blotting
Protein Expression (Bax)	Increased	Western Blotting
Caspase Activation (3, 8, 9)	Activated	Western Blotting
PARP Cleavage	Induced	Western Blotting

Table 2: Comparative Effects in A549 Cells (KRAS mutant) & Gefitinib Resistance Reversal [3] [4]

Context / Cell Line	Key Finding	Implication
A549 (KRAS mutant)	Pemetrexed monotherapy showed minimal cytotoxicity vs. cisplatin.	Suggests effect is context-dependent; less effective against KRAS-driven cancer in this model.
Gefitinib-Resistant Cells	Pemetrexed attenuated Thymidylate Synthase (TS), induced ROS, DNA damage, and senescence, reversing resistance.	Suggests a promising combination strategy to overcome EGFR-TKI resistance.

Detailed Experimental Protocols

To investigate pemetrexed's mechanisms, researchers use standardized *in vitro* methodologies. The workflow for key assays is outlined below:



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General workflow for in vitro experiments to study pemetrexed's effects on NSCLC cells.

Based on the search results, here are the detailed methodologies for key experiments:

- **Cell Viability Assay (WST-1) [1] [3]:**

- Seed cells in a 96-well plate (e.g., 4×10^3 cells/well for PC9 or A549 cells).
- After 24 hours, add a range of pemetrexed concentrations.
- Incubate for 72 hours at 37°C in 5% CO₂.
- Add WST-1 reagent to each well and incubate for 1-4 hours.
- Measure absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

- **Apoptosis Detection (Annexin V-FITC/PI) [1] [3]:**

- Harvest pemetrexed-treated cells (e.g., after 72 hours) by trypsinization.
- Wash cells with cold phosphate-buffered saline (PBS).
- Resuspend cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes in the dark at room temperature.
- Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.

- **Intracellular ROS Assay [1] [3]:**

- After pemetrexed treatment, harvest cells.
- Wash cells with PBS.
- Stain cells with a working solution of a cell-permeable ROS-sensitive dye (e.g., deep red ROS dye from Abcam kit ab186029).
- Incubate at 37°C for 30-60 minutes.
- Analyze fluorescence intensity by flow cytometry. An increase in fluorescence signal compared to the control indicates higher intracellular ROS levels.

- **Western Blotting [1] [3]:**

- Lyse pemetrexed-treated cells using mammalian protein extraction reagent (e.g., M-PER) containing protease and phosphatase inhibitors.
- Determine protein concentration using an assay (e.g., BCA assay).
- Separate proteins (e.g., 40 µg per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk.

- Incubate with primary antibodies overnight at 4°C (e.g., against Bcl-2, Bax, cleaved caspase-3, -8, -9, cleaved PARP, LC3, p-ERK, p-AKT).
- Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect proteins of interest using a chemiluminescent substrate and an imaging system.

Conclusion and Research Implications

The induction of ROS is a central mechanism in pemetrexed's action against specific subtypes of NSCLC.

Key research implications include:

- **Context-Dependent Efficacy:** The drug's potency is highly specific to the molecular context of the cancer cells, showing strong effects in **EGFR Ex19Del** models [1] but weaker effects as monotherapy in **KRAS-mutant** A549 cells [3].
- **Combination Therapy Potential:** The ability of pemetrexed to reverse **gefitinib resistance** by inducing ROS and senescence presents a validated strategy for combination regimens [4].
- **Dual Cell Fate Outcomes:** Pemetrexed can push cancer cells toward two distinct fates: **apoptosis** (programmed cell death) and **cellular senescence** (permanent growth arrest), with the outcome likely depending on genetic background and cellular context [1] [3] [4].

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